H-D-Ala-AMC TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

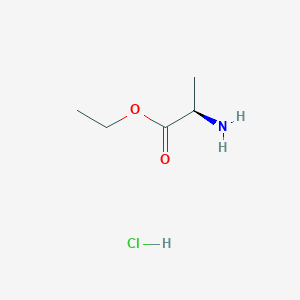

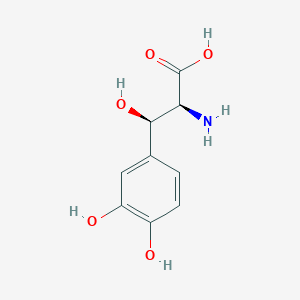

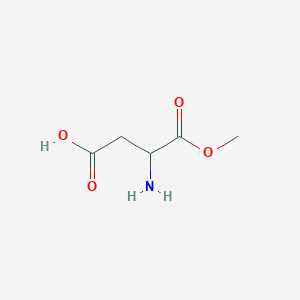

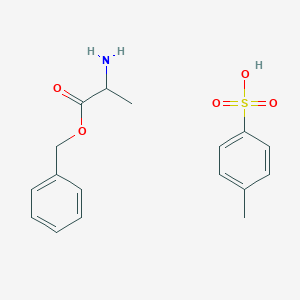

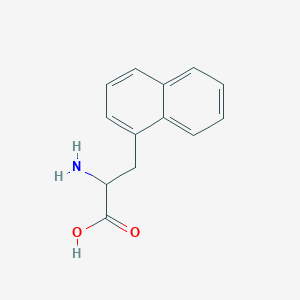

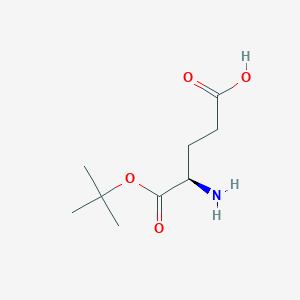

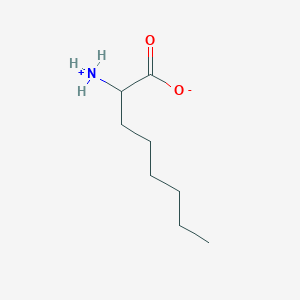

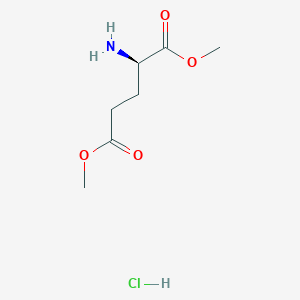

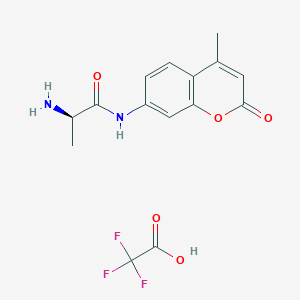

(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, also known as (R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, is a useful research compound. Its molecular formula is C15H15F3N2O5 and its molecular weight is 360.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

H-D-Ala-AMC TFA: est utilisé en protéomique, qui est l’étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Ce composé est particulièrement utilisé dans la synthèse de peptides et de protéines pour des études analytiques. Il sert de bloc de construction dans la création de chaînes peptidiques complexes, qui sont ensuite utilisées pour étudier les interactions protéiques, les activités enzymatiques et les schémas de repliement des protéines .

Substrat enzymatique

En enzymologie, This compound agit comme un substrat pour certaines enzymes. Les chercheurs utilisent ce composé pour mesurer l’activité enzymatique, en particulier dans les kinases et les protéases. En observant comment les enzymes interagissent avec ce substrat, les scientifiques peuvent déduire les caractéristiques des enzymes, telles que leur spécificité et leurs mécanismes catalytiques .

Développement de médicaments

Le rôle de ce composé dans le développement de médicaments est important. Il est utilisé pour créer des analogues et des dérivés qui peuvent interagir avec des cibles biologiques, telles que des récepteurs ou des enzymes. Ces interactions sont cruciales pour la découverte et la conception de nouveaux médicaments, en particulier ceux qui peuvent moduler les voies biologiques impliquées dans les maladies .

Essais biochimiques

This compound: est utilisé dans les essais biochimiques pour étudier les processus et les réactions biochimiques. Il est souvent utilisé comme réactif ou composé de référence dans ces essais pour quantifier ou détecter la présence d’autres substances, telles que les protéines ou les acides nucléiques .

Biologie moléculaire

En biologie moléculaire, ce composé est utilisé dans l’étude de l’expression et de la régulation des gènes. Il peut faire partie des sondes moléculaires qui se lient à des séquences d’ADN ou d’ARN spécifiques, aidant à visualiser ou quantifier le matériel génétique dans diverses configurations expérimentales .

Microscopie à fluorescence

En raison de ses propriétés fluorescentes, This compound est utilisé en microscopie à fluorescence. Cette application permet aux chercheurs de marquer et de visualiser des cellules, des tissus ou des biomolécules spécifiques, fournissant des informations sur les structures et les processus cellulaires .

Tests diagnostiques

Le composé trouve une application dans les tests diagnostiques, où il est utilisé comme marqueur ou sonde. Il peut aider à la détection des maladies en se liant à des biomarqueurs spécifiques, indiquant ainsi la présence d’une maladie ou d’un changement physiologique .

Synthèse chimique

Enfin, This compound est utilisé en synthèse chimique comme intermédiaire. Il aide à la production d’entités chimiques plus complexes, qui peuvent avoir diverses applications en science des matériaux, en nanotechnologie ou dans de futures recherches pharmaceutiques .

Mécanisme D'action

Target of Action

H-D-Ala-AMC TFA, also known as CID 24801882 or ®-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, is a derivative of the amino acid alanine . The primary targets of this compound are plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .

Mode of Action

The compound interacts with its targets by inhibiting the amidolytic activity of plasmin . This interaction results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .

Biochemical Pathways

The compound affects the fibrinolysis pathway, which is the process of breaking down fibrin in blood clots. By inhibiting plasmin, the compound prevents the breakdown of fibrin, thus affecting the fibrinolysis pathway .

Result of Action

The inhibition of plasmin by this compound can lead to a decrease in the breakdown of fibrin, resulting in the prevention of blood clot dissolution. This can be beneficial in situations where excessive bleeding is a concern, such as during surgeries or in individuals with certain blood coagulation disorders .

Propriétés

IUPAC Name |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKKBUKGNFDJW-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647362 |

Source

|

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201847-52-1 |

Source

|

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.